Cas no 1426-55-7 ((4-Fluorophenyl)(4-methoxyphenyl)methanol)

(4-Fluorophenyl)(4-methoxyphenyl)methanol structure
1426-55-7 structure
Product Name:(4-Fluorophenyl)(4-methoxyphenyl)methanol
CAS No:1426-55-7
MF:C14H13FO2
MW:232.250227689743
CID:1311314
PubChem ID:2758992
Update Time:2025-04-24

(4-Fluorophenyl)(4-methoxyphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, 4-fluoro-a-(4-methoxyphenyl)-
    • (4-fluorophenyl)-(4-methoxyphenyl)methanol
    • (4-Fluorophenyl)(4-Methoxyphenyl)Methanol
    • 4-FLUORO-4'-METHOXYBENZHYDROL
    • 4-Methoxy-4'-Fluordiphenylmethanol
    • DTXSID10374587
    • AKOS003583333
    • 1426-55-7
    • BS-26716
    • AKOS017343654
    • J-007678
    • CS-0205133
    • BAA42655
    • SCHEMBL13427765
    • (4-Fluorophenyl)(4-methoxyphenyl)methanol
    • MDL: MFCD06201347
    • Inchi: 1S/C14H13FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3
    • InChI Key: OPFPEZAJZHPSJX-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)OC)O

Computed Properties

  • Exact Mass: 232.09000
  • Monoisotopic Mass: 232.08995782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.46000
  • LogP: 2.91600

(4-Fluorophenyl)(4-methoxyphenyl)methanol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

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(4-Fluorophenyl)(4-methoxyphenyl)methanol Production Method

Additional information on (4-Fluorophenyl)(4-methoxyphenyl)methanol

Comprehensive Guide to Benzenemethanol, 4-fluoro-a-(4-methoxyphenyl)- (CAS No. 1426-55-7): Properties, Applications, and Market Insights

Benzenemethanol, 4-fluoro-a-(4-methoxyphenyl)- (CAS No. 1426-55-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This fluorinated aromatic alcohol is widely recognized for its unique structural properties, making it a valuable intermediate in the synthesis of various bioactive molecules. With the growing demand for fluorinated compounds in drug discovery, this chemical has become a focal point for researchers exploring novel therapeutic agents.

The molecular structure of Benzenemethanol, 4-fluoro-a-(4-methoxyphenyl)- features a fluorine substituent at the para position and a methoxy group on the adjacent phenyl ring, contributing to its distinct electronic and steric characteristics. These attributes make it particularly useful in medicinal chemistry, where it serves as a building block for compounds targeting neurological and inflammatory disorders—topics currently trending in biopharmaceutical research.

Recent studies highlight the role of CAS No. 1426-55-7 in developing selective enzyme inhibitors, a hot topic in precision medicine. Researchers are investigating its potential in creating next-generation kinase inhibitors, which are crucial for cancer treatment strategies. This aligns with the increasing number of searches for "fluorinated drug intermediates" and "aromatic alcohols in pharmaceuticals" across scientific databases.

From an industrial perspective, the compound's stability under various synthetic conditions makes it attractive for scale-up production. Manufacturers are optimizing green chemistry approaches for its synthesis, responding to the industry's shift toward sustainable chemical processes—a subject frequently queried in patent literature and environmental chemistry forums.

The analytical characterization of Benzenemethanol, 4-fluoro-a-(4-methoxyphenyl)- typically involves advanced techniques like HPLC-MS and NMR spectroscopy, reflecting the compound's importance in quality control protocols. These methods are essential for verifying the purity of this intermediate, especially when used in GMP-compliant pharmaceutical synthesis—a critical concern for regulatory compliance in drug development.

Market analysts note rising demand for CAS No. 1426-55-7 in Asia-Pacific research hubs, coinciding with increased investment in innovative drug discovery. The compound's versatility in creating chiral derivatives has expanded its applications in asymmetric synthesis, addressing the pharmaceutical industry's need for enantiomerically pure compounds—a frequent search term among process chemistry professionals.

In material science applications, researchers are exploring the compound's potential in designing advanced organic frameworks. Its aromatic system and functional groups allow for strategic modifications to create tailored molecular architectures, relevant to emerging technologies in organic electronics and sensor development—fields experiencing exponential growth according to recent scientific publications.

Storage and handling recommendations for Benzenemethanol, 4-fluoro-a-(4-methoxyphenyl)- emphasize standard laboratory precautions, with particular attention to maintaining anhydrous conditions to preserve its chemical integrity. This practical information responds to frequent queries about chemical storage best practices in research facility management.

The compound's structure-activity relationships continue to be a subject of computational chemistry studies, with molecular modeling approaches helping predict its behavior in various biological systems. These investigations contribute to the growing body of knowledge about fluorine-containing pharmacophores, a trending topic in computer-aided drug design communities.

As regulatory landscapes evolve, documentation for CAS No. 1426-55-7 increasingly includes comprehensive safety data sheets and ecological impact assessments, addressing the pharmaceutical industry's focus on responsible chemical management. This development aligns with global initiatives for transparent substance information in chemical supply chains.

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